(S,R,S)-Ahpc-C3-NH2 (tfa) is a synthetic compound utilized primarily in the field of chemical biology. It is classified as an E3 ligase ligand-linker conjugate, incorporating a specific ligand derived from the von Hippel-Lindau protein, which plays a crucial role in targeted protein degradation technologies, particularly in the development of proteolysis-targeting chimeras (PROTACs). The compound's systematic name reflects its stereochemistry and functional groups, indicating its complex molecular architecture.
The synthesis of (S,R,S)-Ahpc-C3-NH2 involves several chemical transformations. A common method includes the use of protecting groups and coupling reactions to assemble the desired structure. For example, starting from (S,R,S)-Ahpc hydrochloride, various synthetic pathways utilize reagents such as palladium acetate and sodium hydride in organic solvents like tetrahydrofuran and dimethylformamide. The synthesis typically requires careful temperature control and monitoring of reaction conditions to achieve high yields and purity .
The molecular formula for (S,R,S)-Ahpc-C3-NH2 is C26H37N5O4S, with a molecular weight of 515.67 g/mol. The compound features multiple functional groups that contribute to its biological activity, including amine and sulfonyl groups. The stereochemistry indicated by (S,R,S) suggests specific spatial arrangements that are crucial for its interaction with biological targets.
(S,R,S)-Ahpc-C3-NH2 participates in several chemical reactions that facilitate its application in PROTAC synthesis. Key reactions include:
The mechanism of action for (S,R,S)-Ahpc-C3-NH2 primarily involves its role as a ligand in the recruitment of E3 ubiquitin ligases to target proteins for degradation. This process is facilitated through the formation of ternary complexes with E3 ligases and substrates, leading to ubiquitination and subsequent proteasomal degradation.
(S,R,S)-Ahpc-C3-NH2 has significant applications in scientific research, particularly in drug discovery and development. Its primary use is in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins implicated in various diseases, including cancer. For instance, it has been utilized in creating UNC6852, an EED-targeted bivalent chemical degrader that demonstrates efficacy against certain oncogenic pathways .
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7